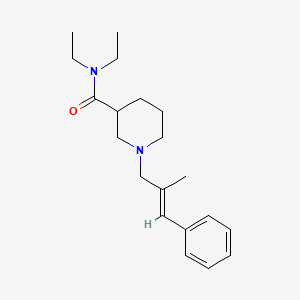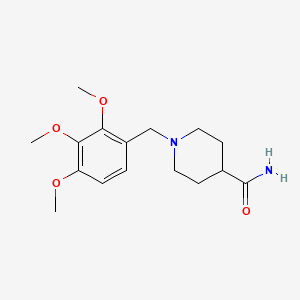![molecular formula C17H30N4O3 B3851500 2-({bis[3-(dimethylamino)propyl]amino}methyl)-4-nitrophenol](/img/structure/B3851500.png)
2-({bis[3-(dimethylamino)propyl]amino}methyl)-4-nitrophenol
Overview
Description
2-({bis[3-(dimethylamino)propyl]amino}methyl)-4-nitrophenol, commonly known as MTT, is a yellow water-soluble compound that is widely used in scientific research. MTT is a popular reagent for measuring cell viability and proliferation in vitro.
Mechanism of Action
MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The reduction of MTT requires an active mitochondrial respiratory chain, which is present in viable cells but absent in dead cells. The formazan product is insoluble in water and remains inside the cells, allowing for easy quantification.
Biochemical and Physiological Effects:
MTT has no known biochemical or physiological effects on cells. The reduction of MTT to formazan is a purely enzymatic reaction that does not interfere with cellular metabolism or function.
Advantages and Limitations for Lab Experiments
MTT has several advantages over other cell viability assays. MTT is simple, fast, and inexpensive, making it a popular choice for high-throughput screening assays. MTT is also more sensitive than other assays, such as trypan blue exclusion or lactate dehydrogenase release assays.
However, MTT has some limitations. MTT is not suitable for measuring cell death, as it only measures cell viability. MTT is also sensitive to changes in mitochondrial function, which can be affected by various factors such as drugs, toxins, and metabolic inhibitors.
Future Directions
There are several future directions for the use of MTT in scientific research. One potential application is in the development of new drugs that target mitochondrial function. MTT could be used to screen for drugs that affect mitochondrial respiration, which is a key target for many cancer therapies.
Another future direction is the development of new MTT-based assays for measuring other cellular functions, such as apoptosis or oxidative stress. MTT could also be used in combination with other assays to provide a more comprehensive picture of cellular function.
In conclusion, MTT is a widely used reagent for measuring cell viability and proliferation in vitro. MTT is simple, fast, and inexpensive, making it a popular choice for high-throughput screening assays. MTT has several advantages over other assays, but also has some limitations. There are several future directions for the use of MTT in scientific research, including the development of new assays and the use of MTT in drug screening.
Scientific Research Applications
MTT is commonly used in scientific research to measure cell viability and proliferation in vitro. MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product, which can be quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells in the culture.
properties
IUPAC Name |
2-[[bis[3-(dimethylamino)propyl]amino]methyl]-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O3/c1-18(2)9-5-11-20(12-6-10-19(3)4)14-15-13-16(21(23)24)7-8-17(15)22/h7-8,13,22H,5-6,9-12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKFRCAXNWAOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({Bis[3-(dimethylamino)propyl]amino}methyl)-4-nitrophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B3851421.png)
![2-[(3-nitrobenzyl)(propyl)amino]ethanol](/img/structure/B3851424.png)
![3-{[(3S*,4R*)-3-hydroxy-4-(3-methyl-2-thienyl)piperidin-1-yl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B3851426.png)

![6,8-dichloro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851450.png)
![2-{benzyl[3-(4-chlorophenoxy)benzyl]amino}ethanol](/img/structure/B3851464.png)
amino]ethanol](/img/structure/B3851479.png)

![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(2-methylphenyl)piperazine](/img/structure/B3851488.png)
![4-[(4-acetyl-1-piperazinyl)methyl]-2,6-di-tert-butylphenol](/img/structure/B3851493.png)
![2-ethoxy-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B3851510.png)

![ethyl 1-[4-(hexyloxy)benzyl]-4-piperidinecarboxylate](/img/structure/B3851519.png)
